molecular formula C10H14O B102603 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one CAS No. 18926-98-2

2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one

Cat. No. B102603
CAS RN: 18926-98-2
M. Wt: 150.22 g/mol
InChI Key: VTWMIJUSLDSTQJ-UHFFFAOYSA-N
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Description

2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one, also known as perillic ketone, is a natural organic compound found in various plants. It has been studied for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial effects.

Scientific Research Applications

Perillic ketone has been extensively studied for its potential anti-cancer properties. Studies have shown that it can inhibit the growth of various cancer cells, including breast, prostate, lung, and skin cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its anti-cancer effects, 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone has also been studied for its anti-inflammatory and antimicrobial properties. It has been shown to reduce inflammation in animal models of arthritis and to inhibit the growth of various bacteria and fungi.

Mechanism Of Action

The exact mechanism of action of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone is not fully understood, but it is believed to work through multiple pathways. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and to induce the production of reactive oxygen species, which can cause oxidative damage to cancer cells.

Biochemical And Physiological Effects

Perillic ketone has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, to induce apoptosis in cancer cells, and to reduce inflammation in animal models of arthritis.

Advantages And Limitations For Lab Experiments

One advantage of studying 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone in the lab is that it is a naturally occurring compound, which makes it easier to obtain and study than synthetic compounds. However, one limitation is that it can be difficult to obtain in large quantities, which can limit its use in certain experiments.

Future Directions

There are many potential future directions for the study of 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone. One area of research could be to investigate its potential as a therapeutic agent for other diseases, such as Alzheimer's disease or diabetes. Another area of research could be to investigate its potential as a natural preservative in food and cosmetics. Finally, further studies could be conducted to optimize the synthesis method for 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone and to investigate its potential as a precursor for other natural compounds.

Synthesis Methods

Perillic ketone can be synthesized from limonene, a naturally occurring terpene found in citrus fruits. Limonene is first oxidized to limonene oxide, which is then converted to 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one acid through a series of chemical reactions. Perillic acid is then decarboxylated to produce 2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one ketone.

properties

CAS RN

18926-98-2

Product Name

2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

2-(2-methylprop-2-enyl)cyclohex-2-en-1-one

InChI

InChI=1S/C10H14O/c1-8(2)7-9-5-3-4-6-10(9)11/h5H,1,3-4,6-7H2,2H3

InChI Key

VTWMIJUSLDSTQJ-UHFFFAOYSA-N

SMILES

CC(=C)CC1=CCCCC1=O

Canonical SMILES

CC(=C)CC1=CCCCC1=O

synonyms

2-(2-Methyl-2-propenyl)-2-cyclohexen-1-one

Origin of Product

United States

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